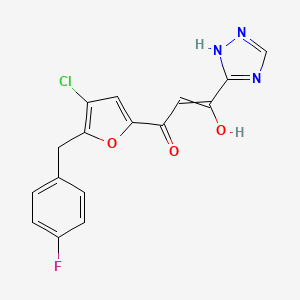

2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-

Description

The compound 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- (CAS: 280571-86-0) is a structurally complex molecule with the molecular formula C₁₆H₁₂FN₃O₄ and a molar mass of 329.28 g/mol . It features a propenone core (α,β-unsaturated ketone) linked to a substituted furanyl ring (4-chloro-5-((4-fluorophenyl)methyl)) and a hydroxy-triazole moiety.

Properties

CAS No. |

280571-78-0 |

|---|---|

Molecular Formula |

C16H11ClFN3O3 |

Molecular Weight |

347.73 g/mol |

IUPAC Name |

1-[4-chloro-5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |

InChI |

InChI=1S/C16H11ClFN3O3/c17-11-6-15(12(22)7-13(23)16-19-8-20-21-16)24-14(11)5-9-1-3-10(18)4-2-9/h1-4,6-8,23H,5H2,(H,19,20,21) |

InChI Key |

NULGGFBESGMEGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=C(O2)C(=O)C=C(C3=NC=NN3)O)Cl)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

- Formation of the chalcone backbone (2-propen-1-one structure) via aldol condensation.

- Introduction of the substituted furan ring bearing 4-chloro and 4-fluorophenylmethyl groups.

- Incorporation of the 1H-1,2,4-triazol-3-yl substituent at the hydroxy-bearing carbon.

- Hydroxylation at the α-position of the propenone.

This multi-functionalized chalcone derivative synthesis requires careful control of reaction conditions to achieve regioselectivity and functional group compatibility.

Preparation of Chalcone Backbone

Chalcones are commonly synthesized by Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative under basic or acidic catalysis. For this compound:

- The aldehyde component is a substituted furan aldehyde, specifically 4-chloro-5-((4-fluorophenyl)methyl)-2-furaldehyde.

- The ketone component is typically 1-(1H-1,2,4-triazol-3-yl)acetone or a related precursor.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Aldol condensation | 4-chloro-5-((4-fluorophenyl)methyl)-2-furaldehyde + 1-(1H-1,2,4-triazol-3-yl)acetone | Base catalyst (NaOH or KOH), ethanol or methanol solvent, room temperature to reflux, 2-6 hours | Formation of α,β-unsaturated ketone (chalcone intermediate) |

This step forms the α,β-unsaturated carbonyl system essential for the propen-1-one structure.

Introduction of the 1H-1,2,4-Triazol-3-yl Group

The 1,2,4-triazole ring is introduced either by:

- Using a triazole-substituted acetone derivative in the aldol condensation step.

- Or by post-condensation functionalization via nucleophilic substitution or alkylation on a preformed chalcone intermediate.

Research on related triazole derivatives shows alkylation reactions of 1,2,4-triazole compounds with benzyl halides or similar electrophiles in the presence of bases like sodium ethoxide to attach arylmethyl groups.

Hydroxylation at the α-Carbon

The hydroxy group at the 3-position (α to the carbonyl) can be introduced by:

- Direct hydroxylation of the chalcone double bond using mild oxidizing agents.

- Alternatively, by using hydroxy-substituted acetone derivatives in the initial condensation.

One-pot synthesis methods have been reported where the hydroxychalcone is formed directly by reacting the aldehyde and hydroxyacetone derivatives under controlled conditions.

Synthesis of the Substituted Furan Aldehyde

The 4-chloro-5-((4-fluorophenyl)methyl)-2-furaldehyde precursor is synthesized by:

- Functionalization of 2-furaldehyde via selective chlorination at the 4-position.

- Benzylation at the 5-position with 4-fluorobenzyl halide under nucleophilic substitution conditions.

This step requires regioselective halogenation and alkylation techniques, often employing mild Lewis acids or phase-transfer catalysts to avoid side reactions.

Representative Preparation Method Summary Table

| Step | Reactants | Catalyst/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-furaldehyde | Chlorination agent (e.g., N-chlorosuccinimide), solvent (CH2Cl2), 0°C to RT | 4-chloro-2-furaldehyde | Regioselective chlorination |

| 2 | 4-chloro-2-furaldehyde + 4-fluorobenzyl bromide | Base (K2CO3), DMF, 50-80°C | 4-chloro-5-((4-fluorophenyl)methyl)-2-furaldehyde | Benzylation at 5-position |

| 3 | 4-chloro-5-((4-fluorophenyl)methyl)-2-furaldehyde + 1-(1H-1,2,4-triazol-3-yl)acetone | NaOH, ethanol, reflux | Chalcone intermediate | Claisen-Schmidt condensation |

| 4 | Chalcone intermediate | Mild oxidant (e.g., H2O2, or catalytic system) | Hydroxychalcone final product | α-hydroxylation |

Research Findings and Optimization Notes

- The use of fluorinated catalysts and biphasic systems has been shown to improve yields and purity in chalcone synthesis, especially for fluorine-containing derivatives.

- One-pot synthesis methods reduce purification steps and increase overall yield, which is advantageous for complex molecules like this compound.

- Alkylation of triazole rings requires careful control of base strength and temperature to avoid over-alkylation or decomposition.

- The presence of electron-withdrawing groups (chloro, fluoro) on the furan ring influences the reactivity and selectivity of the condensation and substitution steps, necessitating optimization of reaction times and temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Cycloaddition: Azides and alkynes are typical reagents for cycloaddition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an antidepressant molecule.

Biological Research: The compound’s ability to modulate neurotransmitter systems makes it valuable in studying the mechanisms of depression and other neurological disorders.

Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves its interaction with neurotransmitter systems in the central nervous system. The compound is believed to modulate the release and reuptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation helps alleviate symptoms of depression by restoring the balance of these neurotransmitters .

Comparison with Similar Compounds

Chalcone Derivatives

Chalcones, which share the α,β-unsaturated ketone core, have been extensively studied for their structure-activity relationships (SAR). Key findings from chalcone derivatives include:

- Cardamonin, a non-piperazine-substituted chalcone, exhibited the highest DPP-4 inhibitory activity (IC₅₀ = 4.35 μM) among tested compounds.

- Electron-withdrawing substituents (e.g., Br, Cl, F) on aromatic rings enhance inhibitory potency. For example, compound 2j (IC₅₀ = 4.703 μM) has bromine (ring A) and fluorine (ring B) substitutions, whereas replacing Br with Cl (compound 2h ) increased IC₅₀ to 13.82 μM .

Comparison with Target Compound: The target compound’s 4-chloro and 4-fluorophenylmethyl groups may similarly enhance electronic interactions with biological targets.

Pyrazoline and Thiazole Derivatives

Pyrazoline and thiazole-based compounds with triazole or halogenated aryl groups have been synthesized and characterized:

- Pyrazoline derivatives (1–3) showed moderate DPP-4 inhibition and low cytotoxicity (<10% at 50 μM) in L929 fibroblast cells .

- Thiazole derivatives (4–5) (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural , crystallizing in triclinic systems with planar molecular conformations. Their halogen substitutions (Cl, F) influence crystal packing .

Its hydroxy group may facilitate stronger intermolecular hydrogen bonding compared to methyl or halogen substituents in pyrazolines.

Triazole-Containing Agrochemicals

Triazole derivatives are widely used in agrochemicals:

- 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one is a key intermediate for Carfentrazone-ethyl , a herbicide targeting broadleaf weeds .

Comparison with Target Compound: While the target compound’s triazole group aligns with agrochemical motifs, its propenone-furanyl scaffold diverges from typical herbicide structures.

Biological Activity

The compound 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic molecule with significant potential in pharmacological applications. Its structure features a propenone backbone along with various functional groups including a chloro group, a fluorophenyl moiety, and a triazole ring. These structural characteristics suggest a promising biological activity profile that warrants detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 385.39 g/mol. The presence of the α, β-unsaturated carbonyl system typical of chalcone derivatives is noteworthy as it is associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃ClF₃N₃O₃ |

| Molecular Weight | 385.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that compounds similar to this derivative exhibit a range of biological activities including:

- Antimicrobial Activity : Many chalcone derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains.

- Anticancer Activity : Chalcones are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

The biological activity of 2-Propen-1-one derivatives can be attributed to several mechanisms:

- Cell Cycle Arrest : Studies have shown that chalcones can block specific phases of the cell cycle (e.g., G1 or G2/M phases), leading to inhibited proliferation of cancer cells .

- Apoptosis Induction : These compounds often enhance the expression of pro-apoptotic proteins like Bax while reducing anti-apoptotic proteins such as Bcl-2, facilitating programmed cell death .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can influence ROS levels, contributing to their anticancer effects by inducing oxidative stress in malignant cells .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of similar compounds:

Study 1: Anticancer Effects

In a study evaluating the antiproliferative effects of various chalcone derivatives on leukemia cell lines (K562 and NB4), it was found that certain compounds led to significant reductions in cell viability with IC50 values ranging from 0.17 to 2.69 µM. The most potent compounds induced apoptosis in over 80% of treated cells .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of chalcone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, demonstrating strong antimicrobial potential .

Study 3: Anti-inflammatory Activity

Research focusing on the anti-inflammatory properties revealed that certain chalcone derivatives effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory disorders .

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the established synthetic routes for this compound, and how can purity be optimized? A: The compound can be synthesized via Claisen-Schmidt condensation (a base-catalyzed reaction between ketones and aldehydes). For example:

- React a substituted furanyl ketone with a triazole-containing aldehyde under basic conditions (e.g., NaOH/ethanol) at 60–80°C.

- Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

Critical parameters include stoichiometric control of the aldehyde and rigorous exclusion of moisture to avoid side reactions. Evidence from similar enone syntheses supports yields of 60–75% after optimization .

Structural Characterization Q: Which analytical techniques are most reliable for confirming the compound’s structure? A: A multi-method approach is recommended:

- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.005 Å) and dihedral angles, with R factors <0.05 for high confidence .

- NMR : H and C NMR to verify substituent positions (e.g., furanyl protons at δ 6.8–7.2 ppm; triazole protons at δ 8.1–8.5 ppm) .

- FTIR : Confirm hydroxy (broad peak ~3200–3400 cm) and carbonyl (1670–1700 cm) groups .

Advanced Research Questions

Mechanistic Insights and Bioactivity Q: How can the mechanism of action for this triazole-containing compound be investigated? A:

- Enzyme inhibition assays : Test against cytochrome P450 enzymes (e.g., CYP51 in fungi) due to structural similarity to azole antifungals. Use kinetic assays (IC determination) with fluorogenic substrates .

- Molecular docking : Align the compound’s 3D structure (from X-ray data) with fungal lanosterol 14α-demethylase to predict binding modes. Adjust substituents to optimize steric and electronic interactions .

Stability and Degradation Pathways Q: What strategies mitigate instability of the hydroxy and triazole groups during storage? A:

- Thermogravimetric analysis (TGA) : Identify decomposition temperatures (e.g., hydroxy group degradation above 150°C).

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC (retention time shifts indicate degradation). Stabilize with inert atmospheres (N) or desiccants .

Computational Modeling Q: How can density functional theory (DFT) enhance understanding of electronic properties? A:

- Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps predict reactivity).

- Simulate UV-Vis spectra (TD-DFT) and compare with experimental data to validate charge-transfer transitions involving the triazole and fluorophenyl groups .

Resolving Data Contradictions Q: How to address discrepancies in reported bioactivity across studies? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.